4-Anilino-1-benzylpiperidine-4-carboxamide

Muscarinic Receptor Modulation CNS Disorders Receptor Binding Affinity

Researchers needing selective muscarinic probes often face off-target M2 activity from standard piperidine derivatives. This carboxamide analog solves that with 10-fold M1 selectivity (Ki 156 nM vs. 1.37 µM at M2). - Key applications: CNS probe for cognitive disorders, precursor to spiroimidazolidone scaffolds (HIV/tropical disease research). - Analytical reliability: ≥95% purity, melting point 186.8-188.2°C, ideal for DSC and HPLC method development. - Supply assurance: Packaged for stable ambient or cold-chain shipping per request.

Molecular Formula C19H23N3O
Molecular Weight 309.4 g/mol
CAS No. 1096-03-3
Cat. No. B023301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Anilino-1-benzylpiperidine-4-carboxamide
CAS1096-03-3
Synonyms1-Benzyl-4-(phenylamino)piperidine-4-carboxamide;  4-Anilino-1-benzyl-4-piperidinecarboxamide;  NSC 73749; 
Molecular FormulaC19H23N3O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23)
InChIKeyPUFOFCNHIWPPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Anilino-1-benzylpiperidine-4-carboxamide: Muscarinic Modulator & Synthetic Intermediate


4-Anilino-1-benzylpiperidine-4-carboxamide (CAS 1096-03-3), also referred to as 1-benzyl-4-(phenylamino)piperidine-4-carboxamide, is a synthetic piperidine derivative with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol [1]. It is primarily recognized as a modulator of muscarinic receptors for the treatment of central nervous system (CNS) disorders and serves as a critical intermediate in the synthesis of fentanyl analogs and spiroimidazolidone derivatives [2].

Substitution Risks of 4-Anilino-1-benzylpiperidine-4-carboxamide


Direct substitution of 4-Anilino-1-benzylpiperidine-4-carboxamide with other piperidine derivatives, such as 4-Anilino-1-benzylpiperidine (CAS 1155-56-2) or 4-(phenylamino)-1-benzylpiperidine-4-carbonitrile (CAS 968-86-5), is not straightforward due to distinct functional groups that dictate divergent reactivity, receptor-binding profiles, and synthetic utility. While the des-carboxamide analog primarily acts as an opioid impurity and agonist at μ-opioid receptors, the presence of the 4-carboxamide moiety in this compound confers a unique ability to modulate muscarinic acetylcholine receptors [1]. Furthermore, the carboxamide group is essential for its role as a synthetic intermediate, enabling conversion to spiroimidazolidone structures that are inaccessible with the corresponding nitrile or amine analogs [2]. These differences are quantified in the evidence presented below.

4-Anilino-1-benzylpiperidine-4-carboxamide Differentiation Evidence


M1 Receptor Affinity Differentiation

In a direct binding assay using [3H]pirenzepine displacement in bovine striatum, 4-Anilino-1-benzylpiperidine-4-carboxamide exhibited a Ki of 156 nM at the muscarinic acetylcholine receptor M1. In contrast, its affinity for the M2 subtype, measured via [3H]QNB displacement in rat myocardium, was substantially weaker at 1.37 μM (1,370 nM), representing an 8.8-fold selectivity window for M1 over M2 [1]. This contrasts sharply with 4-Anilino-1-benzylpiperidine (CAS 1155-56-2), which lacks the carboxamide group and is characterized as a μ-opioid receptor agonist with no reported muscarinic activity .

Muscarinic Receptor Modulation CNS Disorders Receptor Binding Affinity

Spiroimidazolidone Formation via Carboxamide

The 4-carboxamide group of 4-Anilino-1-benzylpiperidine-4-carboxamide is indispensable for subsequent reaction with formamide to yield 8-benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one (CAS 974-41-4), a key spiroimidazolidone scaffold. In contrast, the corresponding nitrile analog 4-anilino-1-benzylpiperidine-4-carbonitrile (CAS 968-86-5) cannot undergo this transformation directly, requiring a prior hydrolysis step to the carboxamide [1]. This synthetic advantage is leveraged in the preparation of novel agents for tropical diseases and HIV [2].

Synthetic Chemistry Heterocycle Synthesis Opioid Analog Development

Physicochemical Specifications for Procurement

Reputable suppliers offer 4-Anilino-1-benzylpiperidine-4-carboxamide with a purity of ≥95% and a well-defined melting point range of 186.8-188.2 °C . In comparison, the des-carboxamide analog 4-Anilino-1-benzylpiperidine (CAS 1155-56-2) is available as an analytical reference standard but its melting point is reported less consistently, with predicted values ranging from 84-88 °C . The higher and sharper melting point of the carboxamide derivative facilitates more reliable identification and purity assessment via standard analytical techniques.

Quality Control Analytical Chemistry Reference Standards

4-Anilino-1-benzylpiperidine-4-carboxamide: Research & Procurement Applications


M1-Selective Muscarinic Probe Development

The compound's preferential M1 receptor affinity (Ki 156 nM) over M2 (Ki 1.37 μM) supports its use as a chemical probe in CNS research targeting muscarinic pathways implicated in cognitive disorders and neurodegenerative diseases [1]. Procurement of this compound over non-selective muscarinic ligands or opioid-active piperidines ensures a more precise pharmacological tool with reduced off-target activity at M2 receptors.

Spiroimidazolidone Heterocycle Synthesis Precursor

As a key intermediate, the carboxamide enables a one-step conversion to 8-benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one (CAS 974-41-4), a privileged scaffold in the development of agents against tropical diseases and HIV [2]. Researchers aiming to access this spirocyclic framework should prioritize the carboxamide over the nitrile precursor to streamline synthetic workflows.

Analytical Reference Standard & Quality Control

With a well-defined melting point of 186.8-188.2 °C and ≥95% purity specification from reputable vendors , this compound is suitable as an analytical reference standard for chromatographic and spectroscopic method development, particularly in pharmaceutical impurity profiling and forensic analysis. Its higher melting point and distinct thermal profile offer advantages over lower-melting piperidine analogs in differential scanning calorimetry (DSC) applications.

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